molecular formula C16H15FN4O B560054 帕米帕利 CAS No. 1446261-44-4

帕米帕利

货号: B560054
CAS 编号: 1446261-44-4
分子量: 298.31 g/mol
InChI 键: DENYZIUJOTUUNY-MRXNPFEDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

帕米帕利是一种主要用于治疗各种癌症的药物化合物。它属于聚(ADP-核糖)聚合酶(PARP)抑制剂药物类别。 该化合物在治疗与生殖系 BRCA 突变相关的癌症方面特别有效,例如卵巢癌、输卵管癌和原发性腹膜癌 .

科学研究应用

帕米帕利具有广泛的科学研究应用,包括:

    化学: 用作研究 PARP 抑制和 DNA 修复机制的模型化合物。

    生物学: 研究其对细胞过程和 DNA 损伤反应的影响。

    医学: 主要用于癌症治疗,特别是针对 BRCA 突变的癌症。它还在研究其治疗其他类型癌症的潜力。

    工业: 用于开发新的药物制剂和药物递送系统

作用机制

帕米帕利通过抑制 PARP1 和 PARP2 酶的活性发挥作用。这些酶在受损 DNA 的修复中起着至关重要的作用。通过抑制 PARP1 和 PARP2,帕米帕利阻止单链 DNA 断裂的修复,导致双链断裂的积累。这会导致基因组不稳定,并最终在癌细胞中诱导凋亡(细胞死亡)。 所涉及的分子靶标和途径包括 DNA 损伤反应和同源重组修复途径 .

安全和危害

Pamiparib is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . Inhalation and contact with eyes and skin should be avoided .

未来方向

Pamiparib is currently in global clinical development as a monotherapy, and in combination with other agents, including BeiGene’s investigational anti-PD1 antibody, tislelizumab (BGB-A317), for a variety of solid tumor malignancies . It is being evaluated in pivotal clinical trials in China in recurrent platinum-sensitive and BRCA1/2 mutated ovarian cancers .

生化分析

Biochemical Properties

Pamiparib selectively binds to PARP1 and PARP2, preventing PARP-mediated DNA repair . It has IC50 values of 1.3 and 0.92 nM for PARP-1 and -2, respectively . Pamiparib’s interaction with these enzymes leads to an accumulation of DNA strand breaks, inducing genomic instability and eventually causing apoptosis .

Cellular Effects

Pamiparib has demonstrated antitumor activity in preclinical models . It has shown strong anti-proliferation activities in tumor cell lines with BRCA1/2 mutations or HR pathway deficiency (HRD) . Pamiparib’s influence on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Pamiparib involves the inhibition of PARP proteins, which allows for the accumulation of unrepaired single-strand breaks . These breaks are converted to double-strand breaks during cell division, leading to apoptosis or cell death . This mechanism renders cells highly susceptible to DNA lesions caused by PARP inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, Pamiparib has shown a dose-proportional increase in exposure . It has demonstrated antitumor activity in patients with epithelial ovarian cancer, with a median duration of response of 14.9 months .

Dosage Effects in Animal Models

In animal models, Pamiparib has shown strong anti-tumor synergy with temozolomide (TMZ), a DNA alkylating agent used to treat brain tumors . Oral administration of Pamiparib at a dose as low as 3 mg/kg is sufficient to abrogate PARylation in brain tumor tissues .

Metabolic Pathways

Pamiparib is mainly cleared through metabolism, primarily via N-oxidation and oxidation of the pyrrolidine ring . A dehydrogenated oxidative product (M3) was the most abundant metabolite in biosamples .

Transport and Distribution

Pamiparib has demonstrated improved penetration across the blood-brain barrier in mice, suggesting its potential for distribution within cells and tissues .

Subcellular Localization

Given its role as a PARP inhibitor, it is likely to be found in the nucleus where it interacts with DNA and other nuclear proteins to exert its effects .

准备方法

合成路线和反应条件: 帕米帕利是通过一系列化学反应合成的,这些反应涉及形成其核心结构,然后引入官能团。合成路线通常包括以下步骤:

  • 通过环化反应形成核心结构。
  • 通过亲电取代引入氟基团。
  • 通过酰胺化反应添加羧酰胺基团。

工业生产方法: 帕米帕利的工业生产涉及扩大实验室合成过程。这包括优化反应条件,例如温度、压力和溶剂选择,以确保高收率和纯度。 该过程还包括严格的质量控制措施,以满足药品标准 .

化学反应分析

帕米帕利会经历几种类型的化学反应,包括:

    氧化: 帕米帕利在特定条件下可以被氧化,形成各种氧化产物。

    还原: 还原反应可用于修饰帕米帕利上的官能团。

    取代: 亲电和亲核取代反应在帕米帕利的合成和修饰中很常见。

常用试剂和条件:

    氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

    还原: 使用如氢化铝锂和硼氢化钠等还原剂。

    取代: 在受控条件下使用卤素和亲核试剂等试剂。

主要产物: 从这些反应中形成的主要产物包括帕米帕利的各种衍生物,这些衍生物可用于进一步的研究和开发 .

相似化合物的比较

帕米帕利与其他 PARP 抑制剂(如奥拉帕利、尼拉帕利和鲁卡帕利)进行比较。虽然所有这些化合物都具有相似的作用机制,但帕米帕利在其更高的效力和更好的生物利用度方面是独一无二的。 它还显示出改善的血脑屏障渗透性,使其成为治疗脑肿瘤的有希望的候选药物 .

类似化合物:

  • 奥拉帕利
  • 尼拉帕利
  • 鲁卡帕利

帕米帕利在临床前模型中因其优越的疗效及其与其他抗癌药物联用的潜力而脱颖而出 .

属性

IUPAC Name

(2R)-14-fluoro-2-methyl-6,9,10,19-tetrazapentacyclo[14.2.1.02,6.08,18.012,17]nonadeca-1(18),8,12(17),13,15-pentaen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O/c1-16-3-2-4-21(16)7-11-13-12-9(15(22)20-19-11)5-8(17)6-10(12)18-14(13)16/h5-6,18H,2-4,7H2,1H3,(H,20,22)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENYZIUJOTUUNY-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCN1CC3=NNC(=O)C4=C5C3=C2NC5=CC(=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCN1CC3=NNC(=O)C4=C5C3=C2NC5=CC(=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1446261-44-4
Record name Pamiparib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446261444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pamiparib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14769
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PAMIPARIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8375F9S90C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。